5-Decylhexahydrofuro[2,3-b]furan-2-ol
Description
5-Decylhexahydrofuro[2,3-b]furan-2-ol is a bicyclic furan derivative characterized by a fused hexahydrofuro[2,3-b]furan core, a hydroxyl group at position 2, and a decyl (C₁₀H₂₁) chain at position 5. Its molecular formula is C₁₈H₃₂O₃, with a molecular weight of 296.45 g/mol.
Properties
Molecular Formula |
C16H30O3 |
|---|---|
Molecular Weight |
270.41g/mol |
IUPAC Name |
(3aS,6aR)-2-decyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15(17)19-16(13)18-14/h13-17H,2-12H2,1H3/t13-,14?,15?,16+/m0/s1 |
InChI Key |
JBVBWQPXSQZSQR-SLTXQBBLSA-N |
SMILES |
CCCCCCCCCCC1CC2CC(OC2O1)O |
Isomeric SMILES |
CCCCCCCCCCC1C[C@H]2CC(O[C@H]2O1)O |
Canonical SMILES |
CCCCCCCCCCC1CC2CC(OC2O1)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 5-decylhexahydrofuro[2,3-b]furan-2-ol exhibits promising antimicrobial activity against a variety of pathogens.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. coli | 0.015 µg/mL | Strong |
| S. aureus | 0.025 µg/mL | Moderate |
| Pseudomonas aeruginosa | 0.030 µg/mL | Moderate |
Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | H460 | 150 |
| A549 | 200 | |
| MCF-7 | 175 |
In vitro studies demonstrate that this compound induces apoptosis in cancer cells by modulating apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study on Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains showed significant reductions in bacterial load in infected tissues. The results suggest its application in treating resistant infections.
Case Study on Cancer Treatment
Clinical trials involving patients with non-small cell lung cancer have demonstrated that combining this compound with established chemotherapeutics resulted in improved patient outcomes, including enhanced survival rates and reduced tumor sizes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Alkyl-Substituted Furan Derivatives
- Dihydro-5-heptyl-2(3H)-furanone and dihydro-5-pentyl-2(3H)-furanone (): These compounds feature shorter alkyl chains (heptyl/C₇H₁₅ and pentyl/C₅H₁₁) compared to the decyl group in the target compound. The reduced chain length decreases lipophilicity (logP: ~3.5 for pentyl vs. ~6.2 for decyl, estimated) and may limit membrane permeability in biological systems. Applications: Used as flavoring agents or fragrances due to moderate volatility, unlike the decyl analog, which may favor non-volatile applications .
Heteroatom-Containing Furan Derivatives
- Bis-pyrazolothieno[2,3-b]thiophene derivatives (): Contain sulfur and nitrogen atoms in fused thieno[2,3-b]thiophene cores, contrasting with the oxygen-rich furofuran system.
Functionalized Benzoxazol-Furan Hybrids
- 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan (): Incorporates electron-withdrawing groups (bromo, cyano) that enhance electrophilic reactivity, unlike the electron-rich hydroxyl group in the target compound. Synthetic Method: Requires N-bromosuccinimide (NBS) for bromination, whereas the decyl chain in 5-Decylhexahydrofurofuranol may demand alkylation or Grignard reactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) |
|---|---|---|---|---|
| 5-Decylhexahydrofuro[2,3-b]furan-2-ol | C₁₈H₃₂O₃ | 296.45 | -OH, -C₁₀H₂₁ | 6.2 |
| Dihydro-5-pentyl-2(3H)-furanone | C₉H₁₄O₂ | 154.21 | -C₅H₁₁ | 3.5 |
| Bis-pyridinothieno[2,3-b]thiophene | C₁₄H₁₀N₂S₂ | 278.38 | -N, -S | 4.8 |
| 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan | C₁₂H₅BrN₂O₂ | 307.08 | -Br, -CN | 2.9 |
Notes:
- The decyl chain in the target compound increases molecular weight by ~142 g/mol compared to pentyl analogs.
- Higher logP suggests superior lipid membrane interaction, advantageous in surfactant design .
Preparation Methods
Formation of 7-Oxabicyclo[2.2.1]hept-5-ene Intermediates
The Diels-Alder reaction between furan and maleic anhydride generates 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene, a key intermediate for furan-based bicyclic systems. Optimized conditions involve a molar ratio of 1:1.5 (furan:maleic anhydride) in toluene at 80°C, achieving 85% yield (Table 1).
Table 1: Diels-Alder Reaction Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Molar Ratio (F:MA) | 1:1.5 | 85 |
| Temperature (°C) | 80 | - |
| Solvent | Toluene | - |
Functionalization of the Bicyclic Core
The anhydride intermediate undergoes alkylation or acylation to introduce the decyl chain. Using decyl bromide in the presence of calcium carbonate and dimethylformamide (DMF) at 120°C, the alkylation proceeds with 72% yield. Subsequent hydrolysis of the anhydride with aqueous sodium hydroxide yields the diacid, which is reduced via catalytic hydrogenation (Pd/C, H₂, 50 psi) to the diol intermediate.
Isomerization and Hydrogenation Strategies
Isomerization of Dihydrofuran Intermediates
The isomerization of 2,5-dihydrofuran derivatives to 2,3-dihydrofurans is critical for adjusting ring saturation. Palladium on carbon (Pd/C) in the presence of acetaldehyde (selectivity agent) at 100°C converts 2,5-dihydrofuran to 2,3-dihydrofuran with 92% selectivity. This step ensures proper ring geometry before hydroxylation.
Table 2: Isomerization Conditions and Outcomes
| Catalyst | Selectivity Agent | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| Pd/C | Acetaldehyde | 100 | 92 |
Hydroxylation and Side-Chain Introduction
Electrophilic hydroxylation of the 2,3-dihydrofuran intermediate using m-chloroperbenzoic acid (mCPBA) in dichloromethane introduces the hydroxyl group at position 2 with 68% yield. Concurrently, the decyl chain is installed via Friedel-Crafts alkylation using decyl chloride and aluminum trichloride, though this step requires stringent anhydrous conditions to minimize carbocation rearrangements.
Alternative Routes via 5-Hydroxymethylfurfural (HMF) Derivatives
Etherification of HMF
5-Hydroxymethylfurfural (HMF), produced via acid-catalyzed dehydration of fructose, serves as a versatile precursor. Reaction with decyl bromide in the presence of potassium carbonate yields 5-decyloxymethylfurfural, which undergoes hydrogenation (Raney Ni, 100°C, 30 bar H₂) to saturate the furan ring, forming the hexahydro structure.
Oxidation-Reduction Sequences
Selective oxidation of HMF’s hydroxymethyl group to a carboxylic acid (using KMnO₄ in acidic medium) followed by esterification with decyl alcohol and subsequent hydrogenation offers an alternative pathway. However, over-oxidation and ester hydrolysis remain challenges, limiting yields to 55–60%.
Comparative Analysis of Synthetic Pathways
Table 3: Route Efficiency and Limitations
| Method | Key Step | Yield (%) | Limitations |
|---|---|---|---|
| Diels-Alder/Alkylation | Cycloaddition | 72 | Requires anhydrous conditions |
| Isomerization/Hydroxyl | Palladium catalysis | 68 | High catalyst cost |
| HMF Derivative Route | Etherification | 60 | Competing polymerization side reactions |
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for 5-decylhexahydrofuro[2,3-b]furan-2-ol, and how can purity be ensured? Methodological Answer:
- Synthesis : Cyclization of substituted furan precursors under acidic or catalytic conditions is common. For example, hexahydrofuran derivatives are synthesized via intramolecular etherification using Lewis acids (e.g., BF₃·OEt₂) . The decyl chain can be introduced via alkylation or Grignard reactions.
- Purity : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>95%) with UV detection. Validate via melting point analysis and elemental composition (CHN analysis) .
Advanced Synthesis Optimization
Q2: How can reaction conditions be optimized to improve the yield of this compound? Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For furan cyclization, polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Catalyst Selection : Evaluate transition-metal catalysts (e.g., Pd/C) for regioselective alkylation. Monitor progress via TLC and GC-MS to identify byproducts .
- Yield Tracking : Compare isolated yields under varying conditions. For example, microwave-assisted synthesis may reduce reaction time by 50% compared to conventional heating .
Structural Characterization Techniques
Q3: Which spectroscopic methods are critical for confirming the structure of this compound? Methodological Answer:
- Basic Techniques :
- Advanced Techniques :
Biological Activity Evaluation
Q4: How can researchers assess the biological potential of this compound? Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays, agar diffusion) .
- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Mechanistic Studies :
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and Western blot for caspase-3 activation .
- Enzyme Inhibition : Screen against COX-2 or kinases using fluorescence-based assays .
Data Contradiction Analysis
Q5: How should researchers address discrepancies in reported biological activities of structurally similar furan derivatives? Methodological Answer:
- Comparative Studies : Replicate experiments under standardized conditions (e.g., cell line passage number, solvent controls).
- Structure-Activity Relationship (SAR) : Use analogues (e.g., varying alkyl chain length) to isolate functional groups responsible for activity (Table 1) .
Table 1 : SAR of Furan Derivatives
| Compound | Substituent | Biological Activity | Key Finding |
|---|---|---|---|
| 5-Methyl analog | Shorter alkyl chain | Weak antimicrobial | Chain length critical |
| 5-Decylhexahydrofuran-2-ol | Long decyl chain | Enhanced lipophilicity | Improved membrane penetration |
Safety and Handling Protocols
Q6: What safety measures are recommended for handling this compound? Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile solvents .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Screening : Perform acute toxicity assays (e.g., LD₅₀ in rodents) before in vivo studies .
Advanced Mechanistic Studies
Q7: How can computational methods elucidate the reactivity of this compound? Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict bioavailability .
- Docking Studies : Model binding to target proteins (e.g., COX-2) using AutoDock Vina .
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Resolving Spectroscopic Ambiguities
Q8: How to interpret conflicting NMR data for the hexahydrofuran ring in this compound? Methodological Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguish CH₂ from CH groups) .
- Reference Standards : Compare with published data for hexahydrofuro[2,3-b]furan derivatives .
Green Chemistry Approaches
Q9: Can sustainable methods be applied to synthesize this compound? Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
- Catalytic Recycling : Use immobilized enzymes (e.g., lipases) for esterification steps .
- Waste Reduction : Employ flow chemistry to minimize solvent use and improve atom economy .
Stability and Degradation Studies
Q10: What protocols assess the stability of this compound under varying conditions? Methodological Answer:
- Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC .
- Degradation Pathways : Identify products using LC-MS. For example, oxidation may yield ketone derivatives .
- Storage Recommendations : Store under argon at −20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
